molecular formula C12H14ClNO5S B2367144 Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate CAS No. 445224-63-5

Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B2367144
CAS No.: 445224-63-5
M. Wt: 319.76
InChI Key: JYCBXPKSQXFWGP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate is an organic compound with the empirical formula C12H14ClNO5S and a molecular weight of 319.76 g/mol . It is a solid substance used primarily in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine and sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and a suitable acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dichloromethane or ethanol and may require a base like triethylamine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the sulfur atom.

Scientific Research Applications

Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate
  • Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate
  • 4-(Morpholin-2-ylmethoxy)benzamide hydrochloride

Uniqueness

Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate is unique due to the presence of both the morpholine and sulfonyl groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

IUPAC Name

methyl 2-chloro-5-morpholin-4-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S/c1-18-12(15)10-8-9(2-3-11(10)13)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCBXPKSQXFWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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